molecular formula C14H19ClN2O3 B14016087 Propiophenone, 4'-nitro-3-piperidino-, hydrochloride CAS No. 893-53-8

Propiophenone, 4'-nitro-3-piperidino-, hydrochloride

Cat. No.: B14016087
CAS No.: 893-53-8
M. Wt: 298.76 g/mol
InChI Key: KKIUYXHNAHFHMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propiophenone, 4’-nitro-3-piperidino-, hydrochloride can be synthesized through a multi-step process involving the reaction of propiophenone with piperidine and subsequent nitration. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-nitro-3-piperidino-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in various pharmacological effects .

Properties

CAS No.

893-53-8

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7H,1-3,8-11H2;1H

InChI Key

KKIUYXHNAHFHMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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